4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)thiazole
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Overview
Description
4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)thiazole is a complex organic compound that features a thiazole ring, a pyridine ring, and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)thiazole typically involves the reaction of thiazole with 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in Suzuki-Miyaura coupling reactions due to the presence of the dioxaborolane group.
Oxidation and Reduction: The thiazole and pyridine rings can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to facilitate reactions.
Solvents: Dimethylformamide (DMF) and other polar aprotic solvents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds when coupled with aryl halides .
Scientific Research Applications
4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)thiazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)thiazole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane group, in particular, enables the compound to undergo Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds . The thiazole and pyridine rings can interact with biological targets, potentially influencing molecular pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- Phenylboronic acid pinacol ester
Uniqueness
What sets 4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)thiazole apart is its combination of a thiazole ring, a pyridine ring, and a dioxaborolane group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific applications.
Properties
CAS No. |
1402165-89-2 |
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Molecular Formula |
C14H17BN2O2S |
Molecular Weight |
288.2 g/mol |
IUPAC Name |
4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C14H17BN2O2S/c1-13(2)14(3,4)19-15(18-13)12-7-5-6-10(17-12)11-8-20-9-16-11/h5-9H,1-4H3 |
InChI Key |
NYHHXFVYRBXWSP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C3=CSC=N3 |
Origin of Product |
United States |
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